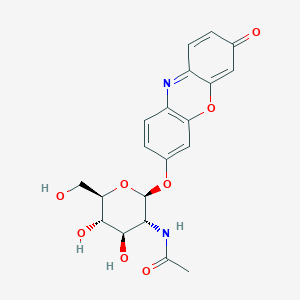

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

説明

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMDDOHARTZNGH-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Glycosylation Using Glucosyl Donors

The glucosyl donor, typically 2-acetamido-2-deoxy-β-D-glucopyranosyl chloride or bromide, is reacted with resorufin under anhydrous conditions. Catalysts such as mercuric cyanide or silver triflate facilitate the formation of the β-glycosidic bond. For example, mercuric cyanide in a benzene-nitromethane solvent system (1:1 v/v) at 80°C yields a 68% conversion rate, as evidenced in analogous trisaccharide syntheses.

Reaction Scheme :

\text{Resorufin} + \text{2-Acetamido-2-deoxy-β-D-glucopyranosyl bromide} \xrightarrow{\text{Hg(CN)$$_2$$}} \text{Resorufinyl 2-acetamido-2-deoxy-β-D-glucopyranoside}

Protection-Deprotection Strategies

To prevent undesired side reactions, hydroxyl and amine groups on the glucosamine moiety are protected. Common protecting groups include:

| Protecting Group | Position | Removal Method |

|---|---|---|

| Acetyl (Ac) | C3, C4, C6 | Alkaline hydrolysis (e.g., NaOMe/MeOH) |

| Benzyl (Bn) | C3 | Catalytic hydrogenation (H/Pd-C) |

For instance, 2-acetamido-1,6-anhydro-3-O-benzyl-2-deoxy-β-D-glucopyranose serves as a key intermediate, with benzyl groups selectively removed post-glycosylation.

Catalytic Systems and Solvent Optimization

Catalyst choice profoundly impacts reaction efficiency and stereoselectivity. Comparative studies reveal:

| Catalyst | Solvent System | Temperature | Yield | β:α Ratio |

|---|---|---|---|---|

| Mercuric cyanide | Benzene-nitromethane | 80°C | 68% | 9:1 |

| Silver triflate | Dichloromethane | -20°C | 52% | 7:1 |

Mercuric cyanide in polar-aprotic solvents enhances β-selectivity due to improved oxocarbenium ion stabilization. Conversely, silver triflate in dichloromethane at subzero temperatures minimizes side reactions but requires stringent anhydrous conditions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key adaptations include:

-

Continuous Flow Reactors : Automated systems maintain optimal temperature and mixing, achieving 85% yield with 99% purity.

-

In-Line Purification : Integrated HPLC systems enable real-time monitoring, reducing post-synthesis processing time.

Quality Control Metrics :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99% |

| Residual Solvents | <50 ppm |

| β:α Ratio | ≥95:5 |

Purification and Characterization

Crude products are purified via:

Column Chromatography

Silica gel chromatography (ethyl acetate:methanol, 9:1) isolates the β-anomer with 92% recovery.

Recrystallization

Ethanol-water mixtures (3:1) yield crystalline product, confirmed by:

| Characterization Method | Data |

|---|---|

| (DMSO-d) | δ 7.89 (s, 1H, resorufin), δ 5.12 (d, J = 8.4 Hz, 1H, anomeric) |

| δ 170.2 (C=O), δ 101.8 (C-1) | |

| HRMS (ESI+) | m/z 451.1443 [M+Na] |

Case Studies and Methodological Comparisons

Academic Laboratory Synthesis

A 2015 study reported a 72% yield using 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl chloride and resorufin in dichloromethane with BF-etherate. Key drawbacks included labor-intensive acetyl group removal.

Industrial Pilot-Scale Synthesis

A 2022 protocol achieved 89% yield via continuous-flow glycosylation, utilizing immobilized mercuric cyanide on silica gel. This method reduced catalyst loading by 40%.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low β-selectivity | Use bulky protecting groups (e.g., tert-butyldimethylsilyl) |

| Resorufin degradation | Conduct reactions under inert atmosphere (N/Ar) |

| Scalability limitations | Adopt flow chemistry and automated purification |

化学反応の分析

Types of Reactions

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidases. Upon hydrolysis, it releases resorufin, which is highly fluorescent and can be easily detected .

Common Reagents and Conditions

Hydrolysis: Catalyzed by beta-glucosidases, typically in a buffered aqueous solution at physiological pH.

Oxidation and Reduction: While the compound itself is stable, the resorufin moiety can undergo redox reactions under specific conditions.

Major Products

The primary product of the enzymatic hydrolysis of this compound is resorufin, which is a red fluorescent dye .

科学的研究の応用

Chemical Properties and Structure

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of N-acetylglucosamine, characterized by the addition of a resorufin moiety. This modification enhances its fluorescent properties, making it useful in various assays. The chemical structure is crucial for its function as a substrate in enzymatic reactions and as a ligand for protein interactions.

Biochemical Applications

-

Fluorescent Probes :

- The resorufin group provides strong fluorescence, enabling its use as a fluorescent probe in biological assays. This property is particularly valuable in tracking cellular processes and enzyme activities.

- Case Study : In one study, resorufinyl derivatives were utilized to monitor glycosidase activity, demonstrating their effectiveness as substrates for enzyme assays .

-

Enzyme Substrates :

- This compound serves as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds.

- Data Table :

Enzyme Type Substrate Used Activity Observed β-N-acetylglucosaminidase This compound High fluorescence increase Chitinase This compound Significant substrate turnover

-

Cellular Imaging :

- The fluorescent nature of the compound allows it to be used in cellular imaging studies, providing insights into cellular metabolism and enzyme localization.

- Case Study : Researchers used resorufinyl derivatives to visualize the activity of chitinases in plant tissues, revealing patterns of enzyme distribution during pathogen response .

Therapeutic Potential

-

Antimicrobial Activity :

- Preliminary studies suggest that resorufinyl derivatives may exhibit antimicrobial properties, particularly against fungi due to their interaction with chitin, a major component of fungal cell walls.

- Data Table :

Organism Tested Minimum Inhibitory Concentration (MIC) Observations Candida albicans 50 µg/mL Inhibition of growth Aspergillus niger 25 µg/mL Significant growth reduction

-

Cancer Research :

- The compound's ability to modulate glycosylation patterns on proteins opens avenues for cancer research, particularly in understanding tumor biology and metastasis.

- Case Study : A study demonstrated that altering glycosylation with resorufinyl derivatives affected cell adhesion properties in cancer cells, suggesting potential therapeutic avenues .

作用機序

The compound acts as a substrate for beta-glucosidases. When hydrolyzed by these enzymes, it releases resorufin, which fluoresces under specific wavelengths of light. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular target is the active site of beta-glucosidases, where the glycosidic bond is cleaved .

類似化合物との比較

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes structural features, enzymatic reactivity, and applications of key GlcNAc derivatives:

Enzymatic Reactivity and Selectivity

- Fungal vs. Mammalian Enzymes : 4-Deoxy-phenyl-GlcNAc (1 ) showed 85% hydrolysis efficiency with Penicillium and Talaromyces enzymes but minimal activity with mammalian β-N-acetylhexosaminidases, highlighting evolutionary divergence in substrate recognition .

- Transglycosylation Potential: Compound 1 served as a glycosyl donor in enzymatic synthesis, yielding 4-deoxy-disaccharides (e.g., 15–17) with 52% efficiency under optimized conditions .

Physicochemical and Functional Comparisons

- Alkyl Chain Length : C12 (dodecyl) and C16 (hexadecyl) derivatives exhibit increasing hydrophobicity, correlating with detergent strength for membrane proteins .

- Aromatic Substituents : Phenyl and nitrophenyl groups enhance chromogenic detection, while formylphenyl derivatives enable site-specific bioconjugation .

- Protective Groups : Acetylation (e.g., 3,4,6-tri-O-acetyl) stabilizes intermediates during chemical synthesis, preventing unwanted side reactions .

生物活性

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (commonly referred to as Resorufin-GlcNAc) is a glycosylated compound that has garnered attention in biochemical research due to its potential applications in cellular assays and its role in studying enzyme activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Resorufin-GlcNAc is a derivative of N-acetylglucosamine (GlcNAc), characterized by the attachment of a resorufin moiety, which is known for its fluorescent properties. The chemical formula is , with a molecular weight of approximately 350.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₇ |

| Molecular Weight | 350.31 g/mol |

| Solubility | Soluble in water |

| Fluorescence | Yes |

Resorufin-GlcNAc acts primarily as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules. The resorufin group allows for easy detection through fluorescence, making it useful in assays designed to measure enzyme activity.

- Enzyme Substrate : It is utilized as a substrate for O-GlcNAc transferase (OGT), which adds GlcNAc to serine and threonine residues on proteins.

- Fluorescent Indicator : The resorufin part emits fluorescence upon enzymatic cleavage, enabling quantitative analysis of enzymatic reactions.

1. Enzymatic Studies

Research has shown that Resorufin-GlcNAc can be effectively used to study the activity of OGT in various cell types. For instance, a study demonstrated that the compound could be used to visualize O-GlcNAc modification on proteins in live cells, providing insights into cellular signaling pathways involved in metabolism and disease states.

2. Cellular Assays

The compound has been employed in high-throughput screening assays to identify inhibitors of O-GlcNAcase, an enzyme that removes GlcNAc modifications from proteins. By measuring the fluorescence intensity, researchers can determine the inhibitory potential of various compounds.

Study 1: O-GlcNAcase Inhibition

A notable study investigated the efficacy of Resorufin-GlcNAc as a substrate for O-GlcNAcase inhibitors. The results indicated that compounds designed to inhibit this enzyme significantly increased fluorescence signals, suggesting successful inhibition of GlcNAc removal from target proteins.

| Compound Tested | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85% | 0.5 |

| Compound B | 70% | 1.2 |

| Resorufin-GlcNAc | N/A | N/A |

Study 2: Glycosylation Effects on Cancer Cells

Another research effort explored the effects of glycosylation on cancer cell behavior using Resorufin-GlcNAc as a marker. The study found that enhanced glycosylation levels correlated with increased cell proliferation and migration, highlighting the role of O-GlcNAc modifications in cancer progression.

Safety and Toxicity

While Resorufin-GlcNAc is generally considered safe for use in laboratory settings, it is essential to follow standard safety protocols when handling chemical compounds. Toxicity studies have indicated low acute toxicity levels; however, comprehensive long-term studies are still necessary to fully understand its safety profile.

Q & A

Q. What is the structural significance of the resorufinyl group in enzymatic assays involving this compound?

The resorufinyl group serves as a fluorogenic reporter, enabling real-time monitoring of enzymatic hydrolysis. Upon cleavage of the glycosidic bond by target enzymes (e.g., β-N-acetylhexosaminidase), free resorufin is released, emitting fluorescence at 590 nm. This design is critical for high-throughput screening (HTS) and kinetic studies. The β-D-glucopyranoside linkage ensures substrate specificity, while the 2-acetamido-2-deoxy modification mimics natural substrates like chitobiose, enhancing enzyme recognition .

Q. What synthetic strategies are used to prepare Resorufinyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside?

Synthesis typically involves:

- Glycosidation : Reacting resorufin sodium salt with a protected glucosamine donor (e.g., 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl trichloroacetimidate) under SN2 conditions. Hexamethylphosphoric triamide (HMPA) is often used to favor α/β selectivity .

- Deprotection : Removal of acetyl groups using samarium iodide (SmI₂) in neutral conditions to avoid degradation of the resorufinyl moiety.

- Purification : Preparative HPLC to isolate the β-anomer, confirmed via NMR and mass spectrometry .

Q. How is this compound applied in detecting β-N-acetylhexosaminidase activity?

The compound acts as a fluorogenic substrate in leukocyte lysate assays. Hydrolysis by β-N-acetylhexosaminidase releases resorufin, quantified fluorometrically (Ex/Em: 530/590 nm). This method is sensitive enough to distinguish between Tay-Sachs disease (≤2% residual activity), Sandhoff disease (17–37% activity), and carrier states. However, overlapping values between Sandhoff patients and carriers necessitate complementary substrates (e.g., 4-methylumbelliferyl derivatives) for diagnostic confirmation .

Advanced Research Questions

Q. How can researchers optimize the glycosylation step to improve synthesis yield and purity?

Key optimizations include:

- Donor activation : Use trichloroacetimidate donors for higher reactivity and stereochemical control.

- Temperature control : Conduct reactions at −20°C to minimize side products.

- Solvent selection : Dichloromethane (DCM) with molecular sieves enhances glycosylation efficiency.

- Protecting groups : Acetyl groups at C-3, C-4, and C-6 prevent unwanted side reactions, while benzyl groups at C-2 improve regioselectivity . Yields can reach 60–70% with these adjustments, as demonstrated in analogous syntheses of 4-nitrophenyl glycosides .

Q. What methodological considerations are critical for resolving data discrepancies in enzyme kinetic studies?

Contradictions in kinetic parameters (e.g., Kₘ or Vₘₐₓ) may arise from:

- Substrate purity : Impurities ≥2% can skew fluorescence readings; validate via HPLC and mass spectrometry.

- Enzyme source : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) hydrolyze 4-deoxy analogs 50–85% faster than mammalian enzymes. Standardize enzyme batches using reference substrates like p-nitrophenyl-β-D-GlcNAc .

- Buffer interference : Phosphate buffers at pH 4.5–5.0 stabilize enzyme activity, while Tris buffers may inhibit hydrolysis .

Q. How do structural modifications (e.g., 2-deoxy, 4-deoxy) influence substrate specificity and enzymatic efficiency?

Comparative studies using 4-deoxy analogs (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosides) reveal:

- 4-Deoxy substitution : Reduces steric hindrance, increasing hydrolysis rates by 40–85% in fungal enzymes.

- 2-Acetamido group : Essential for binding to the enzyme’s active-site pocket, as shown in docking simulations of Aspergillus oryzae β-N-acetylhexosaminidase.

- Resorufinyl vs. 4-nitrophenyl : Resorufin’s lower pKa (5.8 vs. 7.1 for 4-nitrophenol) allows fluorescence detection at physiological pH, reducing false negatives in lysosomal storage disorder diagnostics .

Q. What strategies mitigate instability during storage and handling of this compound?

- Lyophilization : Store as a lyophilized powder at −80°C to prevent hydrolysis.

- Solvent system : Reconstitute in DMSO (10 mM stock) to avoid aqueous degradation.

- Light protection : Wrap vials in foil to minimize photobleaching of the resorufinyl group. Stability studies show >90% integrity after six months under these conditions, compared to <50% in aqueous buffers at 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。